![molecular formula C7H11N3O2S B13309118 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide: is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and an imidazole ring, with a sulfonamide group attached at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with sulfonamide derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; in solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs targeting various pathogens.
Medicine: The compound’s sulfonamide group is known for its pharmacological activity. It is investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced virulence .
Comparación Con Compuestos Similares
Pyrrolopyrazine derivatives: These compounds also contain a fused ring system with a pyrrole and a pyrazine ring.
Imidazole derivatives: Compounds like 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole share structural similarities and are used in similar applications.
Uniqueness: 2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-5-7(13(8,11)12)10-4-2-3-6(10)9-5/h2-4H2,1H3,(H2,8,11,12) |
Clave InChI |
FPZWJTNWDUJMNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCCC2=N1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


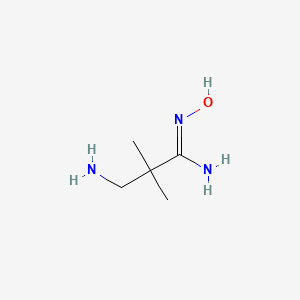
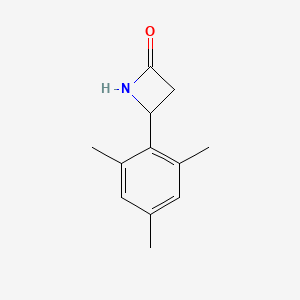

![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
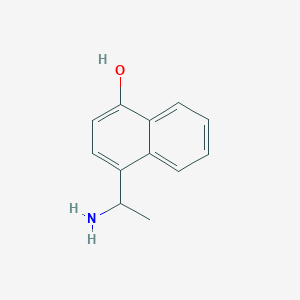
![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
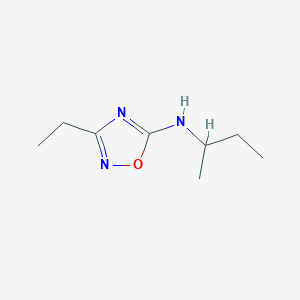
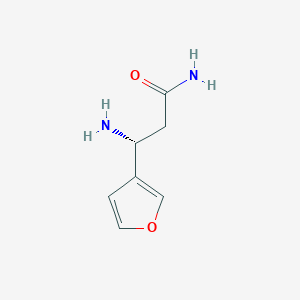
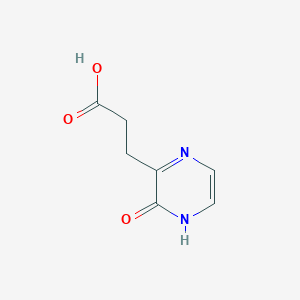

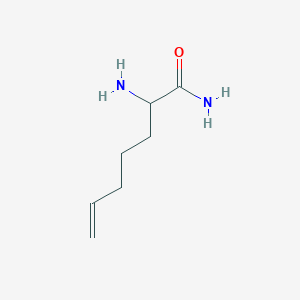
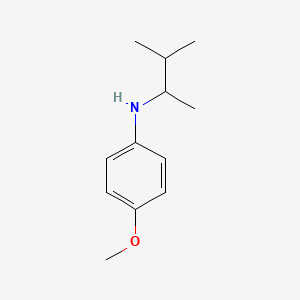
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)
